Cas no 2093047-92-6 (5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine)
![5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine structure](https://ja.kuujia.com/scimg/cas/2093047-92-6x500.png)
5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine 化学的及び物理的性質
名前と識別子
-
- E87082
- AKOS040768214
- 5-(11BR)-DINAPHTHO[2,1-D1,2-F][1,3,2]DIOXAPHOSPHEPIN-4-YL-10,11-DIHYDRO-5H-DIBENZ[B,F]AZEPINE
- E87081
- 11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-5,6-dihydrobenzo[b][1]benzazepine
- CS-0179833
- 5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine
- 2093047-92-6
- 2-{12,14-dioxa-13-phosphapentacyclo[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl}-2-azatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7,12,14-hexaene
- 5H-Dibenz[b,f]azepine, 5-(11bR)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-
-
- インチ: 1S/C34H24NO2P/c1-5-13-27-23(9-1)19-21-31-33(27)34-28-14-6-2-10-24(28)20-22-32(34)37-38(36-31)35-29-15-7-3-11-25(29)17-18-26-12-4-8-16-30(26)35/h1-16,19-22H,17-18H2
- InChIKey: IHKAGDONOHAQBC-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=C1)C=CC1OP(N3C4C=CC=CC=4CCC4=CC=CC=C34)OC3=CC=C4C(=C3C=12)C=CC=C4
計算された属性
- 精确分子量: 509.15446601g/mol
- 同位素质量: 509.15446601g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 38
- 回転可能化学結合数: 1
- 複雑さ: 758
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 9.7
5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1471050-1g |
5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine |
2093047-92-6 | 97% | 1g |
$315.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1239446-250mg |
5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine |
2093047-92-6 | 97% | 250mg |
$105 | 2024-06-05 | |
Ambeed | A1471050-250mg |
5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine |
2093047-92-6 | 97% | 250mg |
$79.0 | 2025-02-20 | |
Aaron | AR01XDHB-1g |
5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine |
2093047-92-6 | 98% | 1g |
$209.00 | 2025-02-12 | |
Aaron | AR01XDHB-250mg |
5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine |
2093047-92-6 | 98% | 250mg |
$53.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1239446-100mg |
5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine |
2093047-92-6 | 97% | 100mg |
$75 | 2025-03-01 | |
Aaron | AR01XDHB-100mg |
5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine |
2093047-92-6 | 98% | 100mg |
$27.00 | 2025-02-12 | |
1PlusChem | 1P01XD8Z-1g |
5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine |
2093047-92-6 | 97% | 1g |
$272.00 | 2023-12-19 | |
eNovation Chemicals LLC | Y1239446-250mg |
5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine |
2093047-92-6 | 97% | 250mg |
$105 | 2025-03-01 | |
eNovation Chemicals LLC | Y1239446-1g |
5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine |
2093047-92-6 | 97% | 1g |
$240 | 2024-06-05 |
5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
4. Caper tea
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepineに関する追加情報
Research Briefing on 5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine (CAS: 2093047-92-6)
The compound 5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine (CAS: 2093047-92-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and preclinical evaluations.
Recent studies have highlighted the compound's role as a potent modulator of specific biological pathways, particularly in the context of neurological disorders. Its dibenzazepine core, combined with the dinaphthodioxaphosphepin moiety, confers exceptional binding affinity to target proteins involved in synaptic plasticity and neurotransmitter regulation. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its three-dimensional interactions with these targets.
In vitro and in vivo studies have demonstrated promising results, with the compound showing high selectivity and low off-target effects. Notably, its pharmacokinetic profile, including bioavailability and metabolic stability, has been characterized in rodent models, suggesting potential for further development. However, challenges remain in optimizing its solubility and reducing hepatic first-pass metabolism to enhance therapeutic efficacy.
Ongoing research is exploring derivatives of 2093047-92-6 to improve its drug-like properties while retaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of these findings into clinical candidates. Future directions include investigating its applicability in treating neurodegenerative diseases and mood disorders, leveraging its dual-action mechanism.
This briefing underscores the compound's potential as a scaffold for next-generation therapeutics, while also acknowledging the need for further mechanistic and toxicological studies. The integration of multi-omics data and AI-driven drug design is expected to play a pivotal role in advancing this research frontier.
2093047-92-6 (5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine) Related Products
- 1805248-72-9(Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate)
- 1965304-90-8(2-Methyl-3-phenyl-2H-quinoxaline)
- 151919-01-6(1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one)
- 941926-95-0(N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 1805398-45-1(Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate)
- 270062-97-0(Fmoc-(S)-3-amino-4-(4-methylphenyl)-butyric Acid)
- 1396861-76-9(N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide)
- 2308463-69-4(2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid)
- 898760-55-9([4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone)
- 1443343-55-2(cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol)
